molecular formula C20H17N3O2S3 B2573258 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1260913-10-7

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2573258
CAS No.: 1260913-10-7
M. Wt: 427.56
InChI Key: ZBSYZFNAJLXWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a thiophene ring and an acetamide functional group. The structural complexity suggests a potential for diverse biological interactions.

Key Structural Features:

  • Thieno[3,2-d]pyrimidine Core: Known for its pharmacological properties.
  • Thiophene Ring: Imparts unique electronic properties that can influence biological activity.
  • Sulfanyl Group: May enhance interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro and in vivo studies. Key areas of focus include:

Anticancer Activity

Several studies have reported on the anticancer properties of thiophene derivatives, including those similar to our compound. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at specific phases (e.g., G0/G1).

For instance, a related compound demonstrated significant cytotoxicity against HepG-2 and A549 cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . This suggests that our compound may exhibit similar or enhanced activities due to structural similarities.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit key inflammatory pathways by targeting enzymes such as mPGES-1. For example, compounds derived from thiophene exhibited selective inhibition in low micromolar ranges against mPGES-1, which is crucial for prostaglandin synthesis involved in inflammation .

In Vitro Studies

In vitro studies have shown that compounds with similar structures can:

  • Induce apoptosis in various cancer cell lines.
  • Cause cell cycle arrest.
  • Inhibit tumor growth effectively.

Table 1: Summary of In Vitro Activities

CompoundCell LineIC50 (μM)Mechanism
Compound AHepG-24.37Apoptosis induction
Compound BA5498.03Cell cycle arrest
Our CompoundTBDTBDTBD

Case Studies

A notable case study involved a series of thieno[3,2-d]pyrimidine derivatives where structure-activity relationships were established. These studies highlighted the importance of specific substituents on the thiophene and pyrimidine rings in enhancing anticancer activity .

Properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h1-7,9,11-12H,8,10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYZFNAJLXWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.